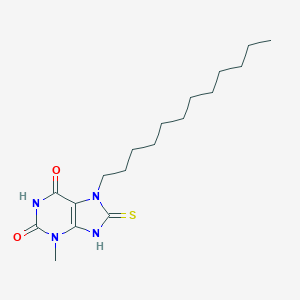
7-dodecyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-dodecyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with the molecular formula C18H30N4O2S and a molecular weight of 366.5214 g/mol . This compound is part of the purine family, which is known for its significant biological and chemical properties.
Vorbereitungsmethoden
The synthesis of 7-dodecyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves several steps. . The reaction conditions typically involve refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
7-dodecyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of the sulfanyl group.
Substitution: Nucleophilic substitution reactions can occur at the sulfanyl group, where it can be replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Wissenschaftliche Forschungsanwendungen
7-dodecyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where purine analogs are effective.
Wirkmechanismus
The mechanism of action of 7-dodecyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
7-dodecyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be compared with other similar compounds such as:
3-methylxanthine: A precursor in the synthesis of the compound, known for its stimulant effects.
8-dodecylsulfanyl-3-methyl-7-octyl-3,7-dihydro-purine-2,6-dione: A structurally similar compound with different alkyl chain lengths and potential biological activities.
7-dodecyl-3-methyl-8-((2-methyl-2-propenyl)thio)-3,7-dihydro-1H-purine-2,6-dione: Another analog with variations in the sulfanyl substituent.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Eigenschaften
Molekularformel |
C18H30N4O2S |
|---|---|
Molekulargewicht |
366.5g/mol |
IUPAC-Name |
7-dodecyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |
InChI |
InChI=1S/C18H30N4O2S/c1-3-4-5-6-7-8-9-10-11-12-13-22-14-15(19-18(22)25)21(2)17(24)20-16(14)23/h3-13H2,1-2H3,(H,19,25)(H,20,23,24) |
InChI-Schlüssel |
MQEGJXUSFPYOTG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCN1C2=C(NC1=S)N(C(=O)NC2=O)C |
Kanonische SMILES |
CCCCCCCCCCCCN1C2=C(NC1=S)N(C(=O)NC2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















